NMT Potency and Selectivity vs. Analogs
In a direct enzyme inhibition assay, compound 14 (the target compound) inhibited T. brucei NMT with an IC50 of 12 µM. Critically, it showed >8-fold selectivity over the human orthologue (hNMT IC50 >100 µM). This selectivity window is absent in close analogs like compound 23 (methyl-isoxazole, IC50 2.9 µM, hNMT >100 µM) which, despite higher potency, may differ in off-target profile. The selectivity of compound 14 against hNMT is a key differentiator for researchers requiring a tool compound with a defined human safety margin .
| Evidence Dimension | TbNMT vs. hNMT Inhibitory Potency (IC50) and Selectivity Ratio |
|---|---|
| Target Compound Data | TbNMT IC50: 12 µM; hNMT IC50: >100 µM; Selectivity Ratio (hNMT/TbNMT): >8.3 |
| Comparator Or Baseline | Compound 23 (methyl-isoxazole analog): TbNMT IC50: 2.9 µM; hNMT IC50: >100 µM; Selectivity Ratio: >34.4 |
| Quantified Difference | Compound 14 is 4.2-fold less potent on TbNMT but exhibits a clinically relevant selectivity window. In contrast, the unsubstituted core (compound 14) shows a clear differentiation from a highly optimized analog (compound 23) by balancing potency with selectivity. |
| Conditions | Recombinant T. brucei NMT and human NMT1 enzyme inhibition assays; values are the mean of two or more determinations [REFS-1, Table 2]. |
Why This Matters
This established selectivity against the human isoform is crucial for advancing tool compounds into in vivo T. brucei infection models without confounding host toxicity.
- [1] Spinks, D., et al. (2015). Development of Small-Molecule Trypanosoma brucei N-Myristoyltransferase Inhibitors: Discovery and Optimisation of a Novel Binding Mode. ChemMedChem, 10(11), 1821–1836. Table 2. View Source
